3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid is a complex organic compound that features a furan ring, an iodobenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid typically involves multiple steps. One common approach is the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of O,C-diprotonated forms of the starting furan acids and esters as electrophilic species.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound’s furan ring and iodobenzoyl group can interact with biological macromolecules, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation, but its antimicrobial activity suggests it may interfere with cell wall synthesis or protein function in microorganisms .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propionic acid: A simpler analog with similar furan ring structure.
Ethyl 3-(furan-2-yl)propionate: Another related compound used in flavoring and fragrance industries.
Uniqueness
3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler furan derivatives and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASHNRREWPVLDV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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